Oxprenolol Oxprenolol Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. Oxprenolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, oxprenolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
Oxprenolol, also known as trasicor, slow or coretal, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Oxprenolol is a drug which is used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety. Oxprenolol is considered to be a practically insoluble (in water) and relatively neutral molecule. Oxprenolol has been detected in multiple biofluids, such as urine and blood. Within the cell, oxprenolol is primarily located in the membrane (predicted from logP). In humans, oxprenolol is involved in the oxprenolol action pathway.
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)-2-propanol is an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 6452-71-7
VCID: VC0538406
InChI: InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
SMILES: CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

Oxprenolol

CAS No.: 6452-71-7

Inhibitors

VCID: VC0538406

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Oxprenolol - 6452-71-7

CAS No. 6452-71-7
Product Name Oxprenolol
Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
Standard InChI InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
Standard InChIKey CEMAWMOMDPGJMB-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Canonical SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Appearance Solid powder
Physical Description Solid
Description Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. Oxprenolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, oxprenolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
Oxprenolol, also known as trasicor, slow or coretal, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Oxprenolol is a drug which is used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety. Oxprenolol is considered to be a practically insoluble (in water) and relatively neutral molecule. Oxprenolol has been detected in multiple biofluids, such as urine and blood. Within the cell, oxprenolol is primarily located in the membrane (predicted from logP). In humans, oxprenolol is involved in the oxprenolol action pathway.
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)-2-propanol is an aromatic ether.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 6452-73-9 (hydrochloride)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Coretal
Hydrochloride, Oxprenolol
Koretal
Oxprenolol
Oxprenolol Hydrochloride
Slow Trasicor
Tevacor
Trasicor
Trasicor, Slow
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5: Braza AJ, Modamio P, Mariño EL. Determination of celiprolol and oxprenolol in human plasma by high-performance liquid chromatography and the analytical error function. J Chromatogr B Biomed Sci Appl. 1998 Nov 6;718(2):267-72. PubMed PMID: 9840437.
6: Jordan CG. How an increase in the carbon chain length of the ester moiety affects the stability of a homologous series of oxprenolol esters in the presence of biological enzymes. J Pharm Sci. 1998 Jul;87(7):880-5. PubMed PMID: 9649358.
7: Leucuta SE, Ponchel G, Duchêne D. Dynamic swelling behaviour of gelatin/poly(acrylic acid) bioadhesive microspheres loaded with oxprenolol. J Microencapsul. 1997 Jul-Aug;14(4):501-10. PubMed PMID: 9229349.
8: Ceccato A, Toussaint B, Chiap P, Hubert P, Crommen J. Enantioselective determination of oxprenolol in human plasma using dialysis coupled on-line to reversed-phase chiral liquid chromatography. J Pharm Biomed Anal. 1997 Jun;15(9-10):1365-74. PubMed PMID: 9226565.
9: Li F, Cooper SF, Mikkelsen SR. Enantioselective determination of oxprenolol and its metabolites in human urine by cyclodextrin-modified capillary zone electrophoresis. J Chromatogr B Biomed Appl. 1995 Dec 15;674(2):277-85. PubMed PMID: 8788157.
10: Vila E, Badia A. Chronic administration of oxprenolol and metoprolol attenuate sympathetic cardiovascular responses only in non-adrenalectomized pithed rats. J Auton Pharmacol. 1995 Oct;15(5):393-402. PubMed PMID: 8744979.
11: Laethem ME, Rosseel MT, Wijnant P, Belpaire FM. Chiral high-performance liquid chromatographic determination of oxprenolol in plasma. J Chromatogr. 1993 Nov 24;621(2):225-9. PubMed PMID: 8294544.
12: Gupta PK, Lim JK, Zoest AR, Lam FC, Hung CT. Relative bioavailability of oral sustained-release and regular-release oxprenolol tablets at steady-state. Biopharm Drug Dispos. 1991 Oct;12(7):493-503. PubMed PMID: 1932612.
13: Gluth WP, Sörgel F. Determination of oxprenolol and its glucuronide metabolite in plasma and urine using high-performance liquid chromatography. Pharmazie. 1991 May;46(5):336-9. PubMed PMID: 1896479.
14: Rebandel P, Rudzki E. Dermatitis caused by epichlorohydrin, oxprenolol hydrochloride and propranolol hydrochloride. Contact Dermatitis. 1990 Sep;23(3):199. PubMed PMID: 2149329.
15: Fogari R, Zoppi A, Tettamanti F, Poletti L, Rizzardi G, Fiocchi G. Comparative effects of celiprolol, propranolol, oxprenolol, and atenolol on respiratory function in hypertensive patients with chronic obstructive lung disease. Cardiovasc Drugs Ther. 1990 Aug;4(4):1145-9. PubMed PMID: 1982059.
16: Novákné Pékli M. [Bromatometric determination of oxprenolol]. Acta Pharm Hung. 1990 Jul;60(4):162-4. Hungarian. PubMed PMID: 2239344.
17: O'Mahony D, O'Leary P, Molloy MG. Severe oxprenolol poisoning: the importance of glucagon infusion. Hum Exp Toxicol. 1990 Mar;9(2):101-3. PubMed PMID: 2340193.
18: Obel AO. Effects of chlorthalidone, oxprenolol, and their combination in hypertensive blacks: a randomized double-blind crossover study. J Cardiovasc Pharmacol. 1989 Mar;13(3):465-70. PubMed PMID: 2471894.
19: Davis SS, Washington N, Parr GD, Short AH, John VA, Lloyd P, Walker SM. Relationship between the rate of appearance of oxprenolol in the systemic circulation and the location of an oxprenolol Oros 16/260 drug delivery system within the gastrointestinal tract as determined by scintigraphy. Br J Clin Pharmacol. 1988 Oct;26(4):435-43. PubMed PMID: 3056482; PubMed Central PMCID: PMC1386566.
20: Fraeyman NF, Dello CD, Belpaire FM. Alpha 1-acid glycoprotein concentration and molecular heterogeneity: relationship to oxprenolol binding in serum from healthy volunteers and patients with lung carcinoma or cirrhosis. Br J Clin Pharmacol. 1988 Jun;25(6):733-40. PubMed PMID: 3203044; PubMed Central PMCID: PMC1386451.
PubChem Compound 4631
Last Modified Nov 11 2021
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